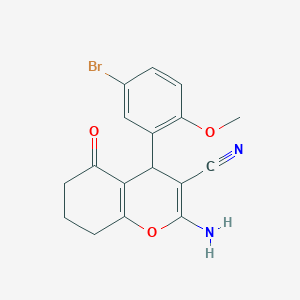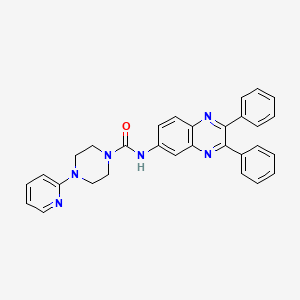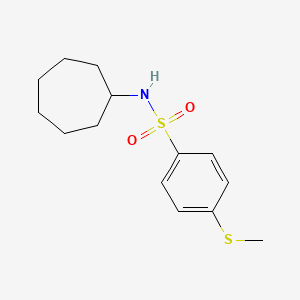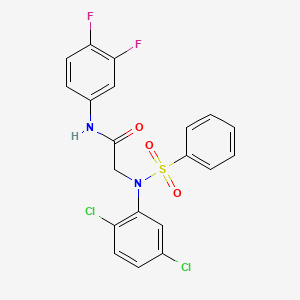![molecular formula C19H20N2O2 B5117257 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPCC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is that it has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Orientations Futures
There are several future directions for research on 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other anti-cancer agents to enhance its effectiveness. Another potential direction is to explore the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride and then with 3-(1-pyrrolidinylcarbonyl)aniline. The resulting product is then treated with hydrochloric acid to obtain 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white crystalline powder.
Applications De Recherche Scientifique
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
4-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-15(10-8-14)18(22)20-17-6-4-5-16(13-17)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXFCZEPBJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)

![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)


![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)